molecular formula C18H10BrN B12331035 5-Bromoindolo[3,2,1-jk]carbazole

5-Bromoindolo[3,2,1-jk]carbazole

Cat. No.: B12331035
M. Wt: 320.2 g/mol
InChI Key: ZJIQJDUUTGPNKU-UHFFFAOYSA-N
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Description

5-Bromoindolo[3,2,1-jk]carbazole is a complex organic compound with the molecular formula C18H10BrN. It is a derivative of indolocarbazole, characterized by the presence of a bromine atom at the 5th position of the indolo[3,2,1-jk]carbazole structure. This compound is known for its unique electronic properties and has found applications in various fields, including organic electronics and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. One common method is to dissolve indolo[3,2,1-jk]carbazole in chloroform and add N-bromosuccinimide (NBS) in portions while maintaining the reaction mixture at room temperature overnight . This reaction results in the selective bromination at the 5th position of the indolo[3,2,1-jk]carbazole.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-Bromoindolo[3,2,1-jk]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoindolo[3,2,1-jk]carbazole is primarily related to its electronic properties. The compound can act as an electron donor or acceptor, depending on the specific application. In OLEDs, for example, it facilitates the transfer of electrons and holes, leading to efficient light emission. The molecular targets and pathways involved vary based on the specific application and the nature of the interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoindolo[3,2,1-jk]carbazole is unique due to the specific positioning of the bromine atom, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in the design of advanced materials for electronic and photonic applications .

Properties

Molecular Formula

C18H10BrN

Molecular Weight

320.2 g/mol

IUPAC Name

5-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2(7),3,5,8,10,12(19),13,15,17-nonaene

InChI

InChI=1S/C18H10BrN/c19-11-8-9-17-15(10-11)14-6-3-5-13-12-4-1-2-7-16(12)20(17)18(13)14/h1-10H

InChI Key

ZJIQJDUUTGPNKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C5=C(C4=CC=C3)C=C(C=C5)Br

Origin of Product

United States

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